

# An In-depth Technical Guide to JNJ-38877605 (CAS 878489-28-2)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JNJ 303  |           |
| Cat. No.:            | B1673013 | Get Quote |

JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it demonstrated significant potential in preclinical studies for the treatment of cancers dependent on the HGF/c-Met signaling pathway.[3][4] However, its clinical development was halted during Phase 1 trials due to unforeseen species-specific renal toxicity.[5][6] This guide provides a comprehensive overview of the technical properties, mechanism of action, and experimental data related to JNJ-38877605.

# **Core Properties and Data**

JNJ-38877605 is characterized by its high affinity and selectivity for the c-Met kinase. The following tables summarize its key quantitative properties.

**Physicochemical Properties** 

| Property          | Value                    | Source |
|-------------------|--------------------------|--------|
| CAS Number        | 943540-75-8              | [7]    |
| Molecular Formula | C19H13F2N7               | [7][8] |
| Molecular Weight  | 377.35 g/mol             | [7][8] |
| Water Solubility  | 0.0115 mg/mL (Predicted) | [9]    |
| logP              | 3.04 (Predicted)         | [9]    |



**Pharmacological Profile** 

| Parameter           | Value                                       | Details                                                          | Source     |
|---------------------|---------------------------------------------|------------------------------------------------------------------|------------|
| Target              | c-Met (HGFR)                                | Receptor Tyrosine<br>Kinase                                      | [1]        |
| Mechanism of Action | ATP-competitive inhibitor                   | Binds to the ATP-<br>binding site of c-Met                       | [3][10]    |
| IC50                | 4 nM                                        | In vitro kinase assay                                            | [3][7][10] |
| Selectivity         | >600-fold                                   | Compared to over 200 other tyrosine and serine-threonine kinases | [3][7][10] |
| >833-fold           | Next most potently inhibited kinase was Fms | [2][5]                                                           |            |

# **Signaling Pathways and Mechanism of Action**

JNJ-38877605 exerts its effects by directly inhibiting the phosphorylation of the c-Met receptor, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion. In certain cancer cell lines, JNJ-38877605 has also been shown to inhibit the phosphorylation of RON (Recepteur d'Origine Nantais), another receptor tyrosine kinase involved in invasive growth.[7][10]



Click to download full resolution via product page



**Caption:** Inhibition of the HGF/c-Met signaling pathway by JNJ-38877605.

# **Experimental Protocols and Findings**

Detailed experimental protocols were not fully disclosed in the available literature. However, the methodologies can be inferred from the descriptions of the studies.

## In Vitro Kinase and Cell-Based Assays

- Objective: To determine the potency and selectivity of JNJ-38877605 against c-Met and other kinases, and to assess its effect on c-Met phosphorylation in cancer cell lines.
- Methodology Summary:
  - Kinase Assays: Standard enzymatic assays were likely used to measure the inhibition of c-Met kinase activity by JNJ-38877605, yielding an IC₅₀ value. A broad panel of other kinases was used to establish selectivity.[5][7]
  - Cell Lines: Various cancer cell lines with HGF-stimulated or constitutively active c-Met were used, including GTL16 (gastric), EBC1, NCI-H1993 (lung), and MKN45 (gastric).[7]
    [10]
  - Treatment: Cells were treated with JNJ-38877605 at various concentrations (e.g., 500 nM).[7][10]
  - Analysis: Western blotting was employed to detect the levels of phosphorylated c-Met (p-Met) and total c-Met, as well as downstream signaling proteins like AKT and ERK.[7]
- Key Findings:
  - JNJ-38877605 is a potent c-Met inhibitor with an IC<sub>50</sub> of 4 nM.[3][7][10]
  - It potently inhibits both HGF-stimulated and constitutively activated c-Met phosphorylation in vitro.[7][10]
  - At 500 nM, it significantly reduced phosphorylation of both Met and RON in sensitive cell lines.[7][10]



### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of orally administered JNJ-38877605 in animal models.
- Methodology Summary:
  - Animal Model: 6-week-old immunodeficient nu/nu female mice were used.[7]
  - Tumor Implantation: GTL16 human gastric carcinoma cells were inoculated subcutaneously into the flank of the mice.[7]
  - Treatment: Once tumors were established, mice were treated orally (p.o.) with JNJ-38877605. A common dosage was 40 mg/kg/day.[3][7]
  - Analysis: Tumor growth was monitored over time. Plasma levels of biomarkers such as IL 8, GROα, and uPAR were measured to assess pharmacodynamic effects.[3][7]
- Key Findings:
  - Oral administration of JNJ-38877605 at 40 mg/kg/day for 72 hours in mice with GTL16 xenografts resulted in a significant decrease in plasma levels of human IL-8 (from 0.150 ng/mL to 0.050 ng/mL) and GROα (from 0.080 ng/mL to 0.030 ng/mL).[3][7]
  - Blood concentrations of uPAR were reduced by more than 50% at the same dose.[3][7]
  - The compound demonstrated anti-tumor activity in various xenograft models, including prostate, non-small cell lung, and gastric cancer.[2][5]





Click to download full resolution via product page

**Caption:** General experimental workflow for in vivo xenograft studies of JNJ-38877605.

# **Clinical Development and Toxicity**

A Phase 1, first-in-human clinical trial (NCT00651365) was initiated to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of JNJ-38877605 in patients with advanced solid tumors.[5][7] The study was ultimately terminated.

# **Species-Specific Renal Toxicity**



- Clinical Observation: Mild but recurrent renal toxicity was observed in nearly all patients, even at sub-therapeutic doses. This was not predicted by preclinical toxicology studies in rats and dogs.[5][6][11]
- Metabolic Investigation: Further investigation revealed that the toxicity was caused by the formation of insoluble metabolites. The enzyme responsible for generating these metabolites is Aldehyde Oxidase (AO).[5][6][11]
- Species Differences: Humans and rabbits have high levels of AO activity, leading to the production of insoluble metabolites (M1/3 and M5/6) that crystallize in the kidneys, causing damage.[5][6][12] In contrast, standard preclinical models like rats and dogs have low AO activity and did not produce these toxic metabolites, which is why the toxicity was not initially detected.[5][11] This finding precluded further clinical development of JNJ-38877605.[5][6]



Click to download full resolution via product page

**Caption:** Logical flow of species-specific metabolism leading to renal toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Facebook [cancer.gov]
- 2. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GSRS [precision.fda.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. JNJ-38877605 | c-Met/HGFR | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to JNJ-38877605 (CAS 878489-28-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673013#jnj-303-cas-878489-28-2-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com